molecular formula C17H16Cl2N2O3S B2574403 3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE CAS No. 1448034-44-3

3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B2574403
CAS No.: 1448034-44-3
M. Wt: 399.29
InChI Key: IZCPHPIJSFLTBX-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzenesulfonyl group, a dichlorophenyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzenesulfonyl and dichlorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or dichlorophenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a crucial role in binding to the active site of enzymes, while the dichlorophenyl group can enhance the compound’s affinity for certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    3-(BENZENESULFONYL)-N-(2,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its chemical reactivity and biological activity.

    3-(BENZENESULFONYL)-N-(3,4-DIFLUOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE: The presence of fluorine atoms instead of chlorine can significantly alter the compound’s properties, including its stability and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-15-7-6-12(10-16(15)19)20-17(22)21-9-8-14(11-21)25(23,24)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCPHPIJSFLTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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